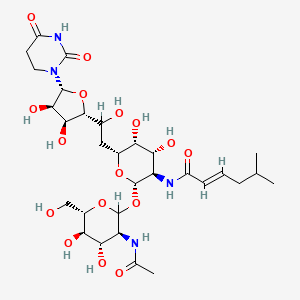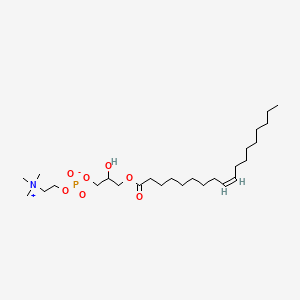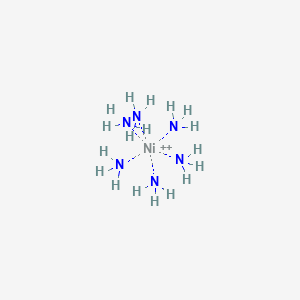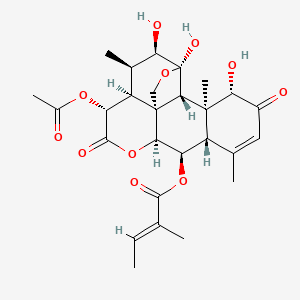
Flabellidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flabellidine is a sesquiterpenoid.
Scientific Research Applications
Synthesis and Chemical Structure
Flabellidine has been a subject of interest in the field of organic synthesis, particularly in the asymmetric total synthesis of Lycopodium alkaloids. Azuma et al. (2014) achieved the first asymmetric total synthesis of (+)-flabellidine, highlighting the potential for complex molecular construction in organic chemistry. This synthesis involved a one-pot construction of a tetracyclic lycodine skeleton, a breakthrough in the synthesis of such complex structures (Azuma et al., 2014).
The study of the structure and mass spectra of Lycopodium alkaloids, including flabellidine, dates back to 1964. Alam, Adams, and Maclean provided a foundational understanding of the chemical structure and spectral properties of flabellidine. This research laid the groundwork for future studies on the chemical properties of flabellidine (Alam et al., 1964).
Ethnopharmacology and Medicinal Applications
- Flabellidine's ethnopharmacological importance is illustrated in a comprehensive review by Erhabor et al. (2020), focusing on Myrothamnus flabellifolius, which contains flabellidine. This plant is used traditionally in several African countries for treating various ailments, indicating the potential medicinal applications of flabellidine-containing plants (Erhabor et al., 2020).
Biocompatibility and Biomedical Potential
- The biocompatibility of Borassus flabellifer-derived nanofibrillated cellulose, which may contain flabellidine, has been explored for potential biomedical applications. Athinarayanan, Alshatwi, and Periasamy (2020) conducted a study demonstrating the non-toxic nature of these materials, suggesting their suitability for stem cell differentiation and other biomedical applications. This indicates a potential avenue for the use of flabellidine in biocompatible materials (Athinarayanan et al., 2020).
properties
Molecular Formula |
C18H28N2O |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-6-yl]ethanone |
InChI |
InChI=1S/C18H28N2O/c1-12-9-14-10-17-16(6-4-8-20(17)13(2)21)18(11-12)15(14)5-3-7-19-18/h12,14-15,19H,3-11H2,1-2H3/t12-,14+,15-,18-/m1/s1 |
InChI Key |
RBQBCMDKPKIDLR-MJXUCMMTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCCN3C(=O)C)[C@@]4(C1)[C@@H]2CCCN4 |
Canonical SMILES |
CC1CC2CC3=C(CCCN3C(=O)C)C4(C1)C2CCCN4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)







![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)